molecular formula C20H23FN4O B5378361 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole

3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole

Cat. No. B5378361
M. Wt: 354.4 g/mol
InChI Key: LKADDVXCNMTQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole, also known as FUB-144, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized by the Japanese pharmaceutical company Yamanouchi in 2005. FUB-144 has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which makes it a potential candidate for use in scientific research.

Mechanism of Action

3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole acts as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system can lead to various physiological effects such as pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects
3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has been found to have various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin levels in the brain, leading to mood alteration and euphoria. It has also been found to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has also been shown to stimulate appetite and increase food intake.

Advantages and Limitations for Lab Experiments

3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has several advantages as a research tool. It has a high affinity for the CB1 and CB2 receptors, which makes it a potent activator of the endocannabinoid system. It is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It is also highly potent, which can lead to toxicity and adverse effects if not used carefully.

Future Directions

There are several future directions for research on 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole. One potential area of study is the development of new therapeutic drugs that target the CB1 and CB2 receptors. 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole can serve as a starting point for the development of these drugs. Another potential area of study is the investigation of the long-term effects of 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole on the endocannabinoid system. This can help to better understand the risks associated with the use of synthetic cannabinoids. Finally, 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole can be used to study the effects of synthetic cannabinoids on various physiological processes such as memory and learning. This can lead to the development of new drugs that target these processes.

Synthesis Methods

The synthesis of 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole involves the reaction of 5-methoxy-1H-indazole-3-carboxaldehyde with 4-(3-fluorobenzyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as appetite, pain sensation, mood, and memory. 3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole has been used to study the effects of synthetic cannabinoids on these processes and to develop new therapeutic drugs that target these receptors.

properties

IUPAC Name

3-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-26-17-5-6-19-18(12-17)20(23-22-19)14-25-9-7-24(8-10-25)13-15-3-2-4-16(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADDVXCNMTQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CN3CCN(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.